molecular formula C12H11NO3S B2736671 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid CAS No. 923105-85-5

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid

Cat. No.: B2736671
CAS No.: 923105-85-5
M. Wt: 249.28
InChI Key: KACFQNORGUIBBJ-UHFFFAOYSA-N
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Description

This compound features a 2,3-dihydro-1,3-thiazol-2-one core substituted at position 4 with a 4-methylphenyl group and at position 3 with an acetic acid moiety. The thiazolidinone scaffold is known for diverse biological activities, including antimicrobial and anti-parasitic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-methylphenyl)-2-oxo-1,3-thiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)10-7-17-12(16)13(10)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACFQNORGUIBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=O)N2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an oxidizing agent to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in tumor cells.

Key Findings:

  • A study demonstrated that derivatives of thiazole compounds showed nanomolar activity against various human cancer cell lines, including breast and ovarian cancers .
  • Specific modifications to the thiazole structure can enhance its potency; for instance, the introduction of methyl or halogen substituents has been associated with improved biological activity .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
4gMOLT-4 (Leukemia)0.12Apoptosis induction
4pSF-295 (CNS Cancer)0.15Cell cycle arrest
3cA549 (Lung Cancer)0.09Inhibition of proliferation

Anti-inflammatory Effects

Thiazole derivatives have also shown promise in modulating inflammatory responses. Preliminary studies suggest that these compounds can inhibit cytokine production and reduce inflammatory cell infiltration.

Case Study:
In vitro experiments indicated that a related thiazole compound significantly reduced TNF-alpha levels in activated macrophages, suggesting potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelEffect on Cytokines
5aLPS-stimulated MacrophagesDecreased TNF-alpha by 50%
5bRAW264.7 CellsReduced IL-6 secretion by 40%

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or signaling pathways. This inhibition can be crucial for the development of targeted therapies for various malignancies.

Research Insights:
Studies have shown that thiazole derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes and cancer progression.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Electron-donating groups (e.g., methyl in the target) may reduce thiazole ring reactivity compared to electron-withdrawing substituents (Cl, F) .
  • Steric Hindrance : Bulky groups (e.g., ethoxyphenyl in ) could limit binding to biological targets, whereas smaller substituents (methyl) may enhance affinity.
  • Biological Relevance: Thiazolidinones with acetic acid moieties often act as enzyme inhibitors (e.g., histone deacetylases) or receptor modulators .

Biological Activity

2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Research indicates that compounds containing thiazole moieties exhibit various biological activities, including:

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that related thiazole compounds can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins like Bcl-2 .
  • Enzyme Inhibition : Thiazole-containing compounds often act as inhibitors of specific enzymes. For instance, carbonic anhydrase IX (CA IX) inhibition has been observed in similar thiazole derivatives, suggesting a potential mechanism for anticancer activity .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50 Value (µM) Target/Cell Line Reference
Antitumor1.61 - 1.98MDA-MB-231 (breast cancer)
Carbonic Anhydrase Inhibition10.93 - 25.06CA IX
Apoptosis InductionSignificant increaseMDA-MB-231

Case Studies

  • Antitumor Efficacy : A study investigated the effects of thiazole derivatives on MDA-MB-231 breast cancer cells. The compound significantly increased the percentage of apoptotic cells from 0.18% to 22.04%, indicating potent antitumor activity .
  • Enzyme Inhibition Studies : Another research focused on the inhibition of carbonic anhydrases by thiazole-based compounds, revealing an IC50 range of 10.93 to 25.06 nM for CA IX, highlighting selective inhibition that could be beneficial in cancer therapy .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oncology. The ability to induce apoptosis and inhibit specific enzymes positions this compound favorably for further development.

Q & A

Basic: What are the standard synthetic routes for 2-[4-(4-Methylphenyl)-2-oxo-2,3-dihydro-1,3-thiazol-3-yl]acetic acid?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core. A common approach includes:

  • Step 1: Condensation of 4-methylphenyl isothiocyanate with a β-ketoester to form the thiazolidinone ring.
  • Step 2: Alkylation or substitution reactions to introduce the acetic acid moiety. For example, reacting the thiazolidinone intermediate with monochloroacetic acid in an alkaline medium (e.g., NaOH) under reflux conditions .
  • Step 3: Purification via recrystallization using solvents like DMF/acetic acid mixtures .
    Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or acetic acid), and stoichiometric ratios to minimize side products .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, particularly the acetic acid side chain and thiazolidinone ring protons (e.g., δ 3.8–4.2 ppm for the CH2 group) .
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) by quantifying residual solvents or unreacted intermediates .
  • X-ray Crystallography: Resolves crystal packing and bond angles (e.g., C–S bond lengths of ~1.7 Å in the thiazolidinone ring) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ ion at m/z 291.3) .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Answer:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol reduces side reactions .
  • Catalyst Use: Base catalysts (e.g., NaOAc) improve alkylation efficiency by deprotonating reactive sites .
  • Computational Modeling: Tools like density functional theory (DFT) predict transition states and optimize reaction pathways (e.g., ICReDD’s quantum chemical calculations to identify energy barriers) .
  • DoE (Design of Experiments): Systematic variation of temperature (60–120°C), time (3–12 h), and reagent ratios to identify optimal conditions .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from structural variations (e.g., substituents on the phenyl ring) or assay conditions. Mitigation strategies include:

  • Structural-Activity Relationship (SAR) Analysis: Compare analogs with different substituents (e.g., methoxy vs. bromo groups) to isolate pharmacophoric features .
  • Standardized Assays: Replicate studies under uniform conditions (e.g., MIC testing against S. aureus ATCC 25923 with fixed inoculum size) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends (e.g., enhanced antifungal activity with electron-withdrawing groups) .

Advanced: What computational methods predict the compound’s reactivity and stability?

Answer:

  • Reaction Path Search Algorithms: Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction intermediates (e.g., transition states in thiazolidinone ring formation) .
  • Molecular Dynamics (MD): Predicts solubility and stability in aqueous media by simulating hydrogen-bonding interactions .
  • ADMET Prediction: Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.5, indicating moderate lipophilicity) .

Advanced: How to assess the compound’s solubility and stability under varying pH conditions?

Answer:

  • pH-Dependent Solubility Studies: Use shake-flask methods at pH 1.2 (simulated gastric fluid) and 7.4 (bloodstream) with HPLC quantification .
  • Forced Degradation: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions to identify degradation products .
  • Thermogravimetric Analysis (TGA): Determines thermal stability (e.g., decomposition onset at ~200°C) .

Advanced: What strategies improve the compound’s bioavailability for in vivo studies?

Answer:

  • Salt Formation: Synthesize sodium or lysine salts to enhance aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Prodrug Design: Convert the carboxylic acid group to an ester (e.g., ethyl ester) for improved membrane permeability, with enzymatic cleavage in vivo .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles to increase circulation time and target-specific delivery .

Advanced: How to design derivatives for enhanced target selectivity?

Answer:

  • Fragment-Based Drug Design (FBDD): Screen fragment libraries to identify moieties that improve binding to specific targets (e.g., COX-2 inhibition) .
  • Covalent Docking Studies: Model interactions with catalytic residues (e.g., cysteine thiols in enzymes) to guide functional group additions .
  • Bioisosteric Replacement: Substitute the acetic acid group with a tetrazole ring to maintain polarity while reducing metabolic liability .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .
  • Thermal Proteome Profiling (TPP): Identify target proteins by monitoring thermal stability shifts in cell lysates .
  • Metabolomics: Track downstream metabolic changes (e.g., altered ATP levels) via LC-MS/MS .

Advanced: How to resolve spectral ambiguities in NMR or MS data?

Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiazolidinone C=O from acetic acid protons) .
  • Isotopic Labeling: Synthesize 13C-labeled analogs to confirm fragment assignments in MS/MS .
  • Collaborative Data Sharing: Compare spectra with repositories like mzCloud for consensus validation .

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